3-(Thiazol-2-yloxy)-piperidine hydrochloride
Description
3-(Thiazol-2-yloxy)-piperidine hydrochloride is a piperidine derivative featuring a thiazole ring linked via an ether oxygen at the 3-position of the piperidine core. Its molecular formula is C₈H₁₁ClN₂OS (MW: 222.7 g/mol). Key spectral data include ¹³C-NMR signals at δ 177.53 (carbonyl), 159.53 (thiazole C2), and 54.96 (piperidine C3), confirming its structure . The hydrochloride salt enhances solubility, making it suitable for pharmaceutical or chemical research applications.
Properties
IUPAC Name |
2-piperidin-3-yloxy-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS.ClH/c1-2-7(6-9-3-1)11-8-10-4-5-12-8;/h4-5,7,9H,1-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOHESHFGSLUQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=NC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671635 | |
| Record name | 3-[(1,3-Thiazol-2-yl)oxy]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185315-02-9 | |
| Record name | 3-[(1,3-Thiazol-2-yl)oxy]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(Thiazol-2-yloxy)-piperidine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its unique thiazole and piperidine moieties, which contribute to its biological properties. The compound's chemical formula is , and it has been synthesized for various applications in pharmacology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The functional groups present in the compound facilitate hydrogen bonding and electrostatic interactions, leading to modulation of enzyme activities and disruption of cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. For example, the compound has shown inhibitory effects on both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating potent activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies involving animal models have shown that administration of this compound can significantly reduce markers of inflammation, such as cytokine levels and leukocyte migration.
Case Studies
- Case Study on Inflammation : A study evaluated the effects of this compound in a murine model of acute inflammation. Mice treated with the compound at doses of 5 mg/kg exhibited a notable decrease in paw edema compared to controls (p < 0.05). Histological analysis confirmed reduced infiltration of inflammatory cells in treated tissues.
- Antimicrobial Efficacy : Another investigation focused on the compound's antibacterial activity against clinical isolates from patients with respiratory infections. Results showed that 70% of tested strains were susceptible to the compound, highlighting its potential as a therapeutic agent in clinical settings.
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics, with peak plasma concentrations achieved within 1-2 hours post-administration. The half-life is estimated to be around 4 hours, allowing for multiple dosing regimens throughout the day.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of piperidine derivatives, including 3-(Thiazol-2-yloxy)-piperidine hydrochloride, in cancer therapy. The compound has been investigated for its ability to induce apoptosis in cancer cells. For instance, a multi-component synthesis approach has shown promising results in enhancing cytotoxicity against specific cancer cell lines, indicating that modifications to the piperidine scaffold can lead to improved therapeutic agents .
Neuroprotective Properties
The compound has also been explored for its neuroprotective effects, particularly in the context of Alzheimer's disease. Research indicates that piperidine derivatives can inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative processes. This inhibition may enhance cognitive function and provide protective effects against neuronal damage .
Biocidal Applications
This compound exhibits significant antifungal properties. Studies have demonstrated its effectiveness against various fungal strains by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes. This mechanism of action makes it a candidate for developing new antifungal agents .
Corrosion Inhibition
The compound has been evaluated for its efficacy as a corrosion inhibitor for metals in acidic environments. Research indicates that it can significantly reduce corrosion rates through adsorption on metal surfaces, following a Langmuir adsorption isotherm model. The highest observed inhibition efficiency was around 94.6% at optimal concentrations, showcasing its potential utility in industrial applications .
Summary of Case Studies
Comparison with Similar Compounds
2-Chloro-5-(piperidin-3-yloxymethyl)-1,3-thiazole Dihydrochloride
- Molecular Formula : C₉H₁₅Cl₃N₂OS (MW: 305.65 g/mol)
- Key Features: Contains a chloro-substituted thiazole ring and a dihydrochloride salt. The dihydrochloride form likely increases aqueous solubility compared to the monohydrochloride form of the target compound .
- Safety : Requires strict handling precautions (e.g., avoiding inhalation), suggesting higher acute toxicity than the target compound .
3-(Piperidin-4-yloxy)benzoic Acid Hydrochloride
- Molecular Formula: C₁₂H₁₄ClNO₃ (MW: 255.7 g/mol)
- Key Features: Replaces the thiazole ring with a benzoic acid group. The carboxylic acid moiety introduces polarity, enhancing solubility in aqueous media but reducing lipid membrane permeability. Potential for hydrogen bonding via the -COOH group, unlike the thiazole’s sulfur and nitrogen atoms, which may engage in π-π stacking or weak van der Waals interactions .
1-(1,3-Benzothiazol-2-yl)piperidine-3-carboxylic Acid Hydrochloride
- Molecular Formula : C₁₃H₁₅ClN₂O₂S (MW: 298.8 g/mol)
- Key Features: Features a benzothiazole ring fused to a benzene, increasing aromatic surface area compared to the monocyclic thiazole.
Paroxetine Hydrochloride
- Molecular Formula: C₁₉H₂₀FNO₃·HCl (MW: 365.83 g/mol)
- Key Features :
Structural and Functional Analysis Table
Preparation Methods
Starting Materials and Reaction Scheme
- Thiazole derivative: 2-hydroxythiazole or 2-halothiazole derivatives serve as electrophilic or nucleophilic partners.
- Piperidine derivative: 3-hydroxypiperidine or 3-halopiperidine derivatives provide the complementary nucleophile or electrophile.
A typical approach involves nucleophilic substitution or Williamson ether synthesis principles, where an alkoxide or phenolate attacks an alkyl halide.
Representative Synthetic Route
Based on analogous synthetic procedures and structural considerations, the following steps are proposed:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 2-Hydroxythiazole + 3-chloropiperidine or 3-bromopiperidine | Nucleophilic substitution to form the ether linkage. The 2-hydroxy group of thiazole is deprotonated (e.g., with sodium hydride or potassium carbonate) to form the thiazol-2-yloxy anion, which attacks the 3-halopiperidine. |
| 2 | Purification | The crude product is purified by column chromatography or recrystallization. |
| 3 | Treatment with HCl gas or concentrated hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol) | Formation of the hydrochloride salt of the piperidine nitrogen to yield this compound. |
This synthetic route leverages the nucleophilicity of the thiazol-2-olate ion and the electrophilicity of the halogenated piperidine derivative.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Base for deprotonation | Sodium hydride (NaH), potassium carbonate (K2CO3) | Used to generate thiazol-2-olate ion |
| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetone | Polar aprotic solvents favor nucleophilic substitution |
| Temperature | 50–100 °C | Elevated temperature promotes substitution reaction |
| Reaction time | 2–6 hours | Monitored by TLC or HPLC |
| Molar ratio (thiazole:piperidine) | 1:1 to 1.2:1 | Slight excess of thiazole derivative can improve yield |
| Work-up | Aqueous quench followed by extraction | Removal of inorganic salts and isolation of product |
| Salt formation | HCl gas bubbling or addition of concentrated HCl | Converts free base to hydrochloride salt |
Alternative Synthetic Approaches
- Direct coupling via Mitsunobu reaction: Activation of the 3-hydroxypiperidine with diethyl azodicarboxylate (DEAD) and triphenylphosphine in the presence of 2-hydroxythiazole can form the ether linkage under mild conditions.
- Use of 3-aminopiperidine intermediates: Reduction of 3-aminopiperidin-2-one hydrochloride to 3-aminopiperidine dihydrochloride (using lithium aluminum hydride in tetrahydrofuran) followed by reaction with thiazole derivatives under appropriate conditions to form the ether bond, then salt formation.
Comparative Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution (Williamson ether synthesis) | 2-Hydroxythiazole, 3-halopiperidine, base (NaH, K2CO3) | DMF, 50–100 °C, 2–6 h | Straightforward, scalable | Requires halogenated piperidine, possible side reactions |
| Mitsunobu reaction | 3-Hydroxypiperidine, 2-hydroxythiazole, DEAD, PPh3 | Room temp, inert atmosphere | Mild conditions, high selectivity | Expensive reagents, waste generation |
| Reduction and coupling via 3-aminopiperidine | (R)-3-aminopiperidin-2-one hydrochloride, LiAlH4, thiazole derivative | THF, 10–70 °C | Access to chiral intermediates | Multi-step, sensitive reagents |
Research Findings and Observations
- The hydrochloride salt form of 3-(Thiazol-2-yloxy)-piperidine exhibits improved solubility and stability compared to the free base, facilitating its use in biological assays and pharmaceutical formulations.
- The ether linkage formation is sensitive to reaction conditions; polar aprotic solvents and controlled temperature are critical to maximize yield and purity.
- The choice of base and solvent strongly influences the reaction rate and side product formation.
- Chiral synthesis routes involving (R)-3-aminopiperidine intermediates have been developed for related piperidine derivatives, suggesting potential for enantioselective synthesis if required.
- Purification typically involves silica gel chromatography, with solvent systems such as n-hexane/ethyl acetate mixtures providing good separation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(Thiazol-2-yloxy)-piperidine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a thiazole-2-ol derivative with a piperidine precursor under Mitsunobu or nucleophilic substitution conditions. Key reagents include triphenylphosphine/diethyl azodicarboxylate (for Mitsunobu) or a base like NaH for SN2 reactions. Critical parameters include anhydrous solvents (e.g., THF or DMF), temperature control (0–60°C), and purification via recrystallization or column chromatography. Yield optimization requires monitoring by TLC and NMR to confirm intermediate formation .
Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the thiazole-piperidine ether linkage and substituent positions. For example, the thiazole proton at δ 7.2–7.5 ppm and piperidine methylene signals at δ 2.5–3.5 ppm are diagnostic .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to limited toxicity data, standard precautions include:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation.
- Spill Management : Absorb with inert material (e.g., silica) and dispose as hazardous waste.
- Storage : Keep in a sealed container under dry, inert atmosphere (argon/nitrogen) at 2–8°C .
Advanced Research Questions
Q. How does the thiazol-2-yloxy substituent influence the compound’s physicochemical properties compared to analogs with phenylthio or furan groups?
- Methodological Answer : The electron-withdrawing thiazole ring enhances hydrogen-bonding capacity and metabolic stability relative to phenylthio (lipophilic) or furan (electron-rich) analogs. Computational modeling (e.g., DFT calculations) and logP measurements quantify polarity differences. For example, thiazole derivatives often exhibit higher aqueous solubility but lower membrane permeability compared to phenylthio analogs .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Contradictions may arise from:
- Purity Variability : Re-run assays with HPLC-validated batches (>99% purity).
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), buffer pH, and incubation times.
- Structural Confirmation : Use single-crystal X-ray diffraction to verify stereochemistry, as piperidine ring conformation impacts receptor binding .
Q. What experimental strategies can identify metabolic pathways and degradation products of this compound in physiological environments?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Key phase I metabolites often result from thiazole ring oxidation or piperidine N-dealkylation.
- Stability Studies : Expose the compound to simulated gastric fluid (pH 2) or plasma to identify hydrolytic degradation products (e.g., free thiazole-2-ol) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
